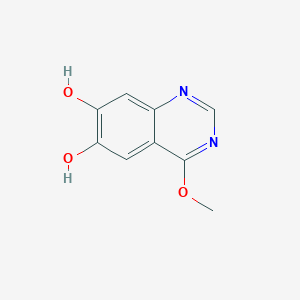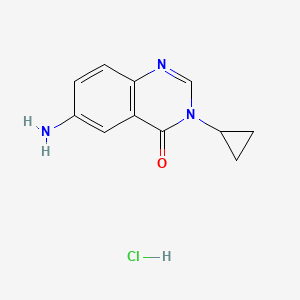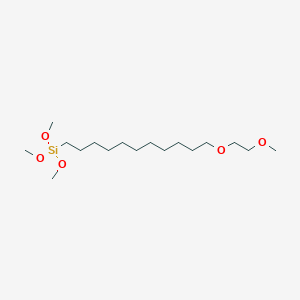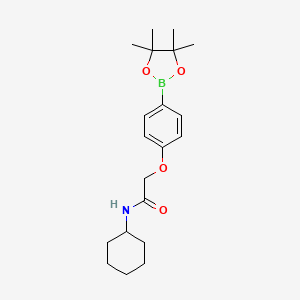
4-Methoxyquinazoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyquinazoline-6,7-diol is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O₃ It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxyquinazoline-6,7-diol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyquinazoline with suitable reagents to introduce hydroxyl groups at the 6 and 7 positions. For instance, the compound can be prepared by reacting 4-methoxyquinazoline with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyquinazoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6,7-dione derivatives.
Reduction: Reduction reactions can convert the diol to the corresponding dihydroquinazoline derivatives.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinazoline-6,7-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxyquinazoline-6,7-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential anticancer and antiviral agents. Quinazoline derivatives have shown promise in inhibiting tyrosine kinases, which are involved in the progression of certain cancers.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-methoxyquinazoline-6,7-diol involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases by binding to their active sites. This inhibition can block signal transduction pathways that are crucial for cancer cell proliferation and survival. The compound’s hydroxyl groups at the 6 and 7 positions enhance its binding affinity to these enzymes, making it a potent inhibitor.
Comparación Con Compuestos Similares
4-Methoxyquinazoline-6,7-diol can be compared with other quinazoline derivatives such as:
4,6,7-Trimethoxyquinazoline: This compound has three methoxy groups, which may alter its chemical reactivity and biological activity compared to this compound.
4-Aminoquinazoline-6,7-diol: The presence of an amino group at the 4-position can significantly change the compound’s pharmacological properties.
4-Chloroquinazoline-6,7-diol: The chloro substituent can affect the compound’s reactivity and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophilicity and hydrophobicity, making it a versatile intermediate for further chemical modifications.
Propiedades
IUPAC Name |
4-methoxyquinazoline-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-5-2-7(12)8(13)3-6(5)10-4-11-9/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJMGINHRAKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CC(=C(C=C21)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)

![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)






![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B8070783.png)
